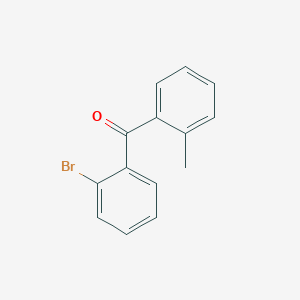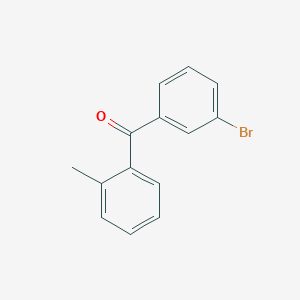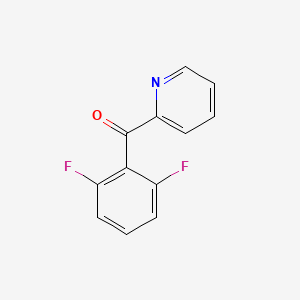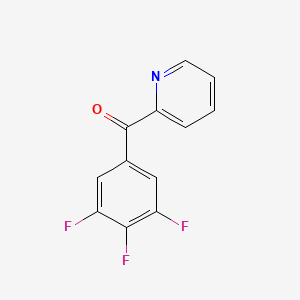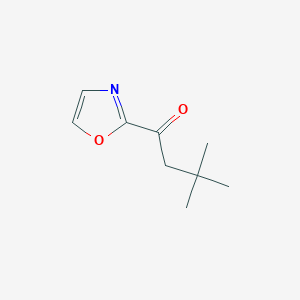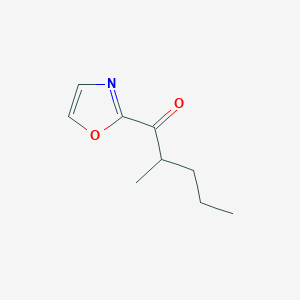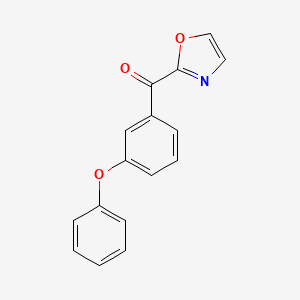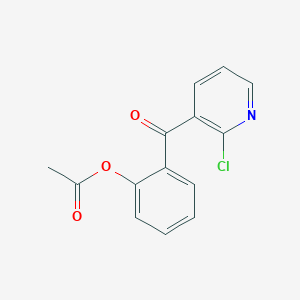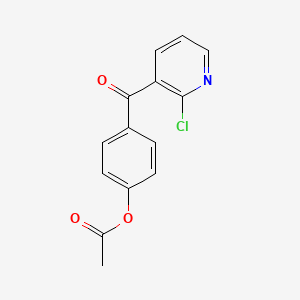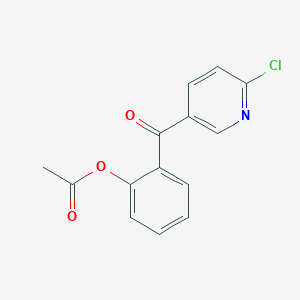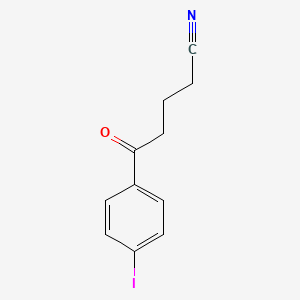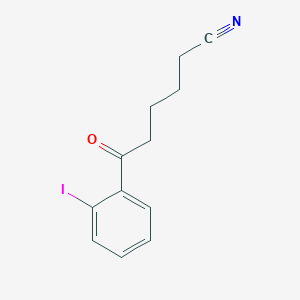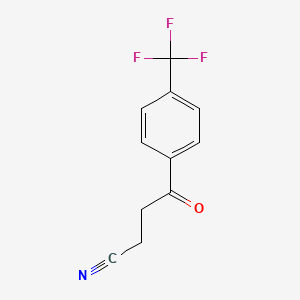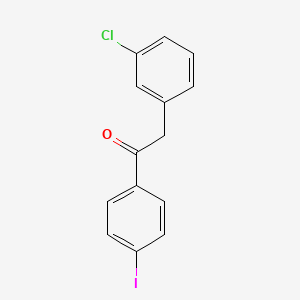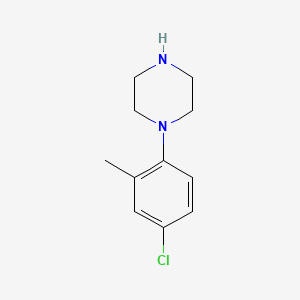
1-(4-氯-邻甲苯基)哌嗪
描述
The compound 1-(4-Chloro-o-tolyl)piperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of piperazine derivatives can vary depending on the desired substitution pattern on the piperazine ring. For instance, the synthesis of 1,4-piperazine-2,5-dione, a related compound, was achieved in 23% yield over six steps starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . Another example is the synthesis of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, which was accomplished by reductive amination of 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal in ethanol . These methods demonstrate the versatility of synthetic approaches to piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 1-(p-tolyl)-4-[4-(N-naphthalimido)butyl]piperazine was determined, revealing a linear elongated molecule with the p-tolyl and naphthalimide fragments being almost planar and the piperazine cycle adopting a chair conformation . This information is crucial for understanding the compound's potential interactions and reactivity.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug development. The reactivity of these compounds can be influenced by the substituents on the piperazine ring and the surrounding chemical environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, polymorphic crystalline forms of a piperazinedione derivative exhibited different hydrogen-bonding networks, which can affect the compound's physical properties . Additionally, the electronic properties, such as the HOMO-LUMO energy gap, chemical hardness, and electrophilicity index, can be calculated using theoretical methods and compared with experimental data to gain insights into the compound's reactivity .
科学研究应用
哌嗪衍生物在治疗学中的应用
哌嗪是药物设计中一种重要的部分,显示出广泛的治疗应用。已发现多种哌嗪衍生物具有抗精神病、抗组胺、抗心绞痛、抗抑郁、抗癌、抗病毒、心脏保护、抗炎特性,并在造影剂中具有实用性。对哌嗪核心的修饰显着影响了所得分子的药用潜力,表明哌嗪是用于各种疾病药物发现的通用构件。这种多功能性突出了该支架的广泛潜力以及对基于哌嗪分子的进一步治疗研究的重要性 (Rathi 等人,2016 年)。
抗分枝杆菌活性
哌嗪及其类似物已显示出显着的抗分枝杆菌活性,特别是对结核分枝杆菌 (MTB),包括多药耐药 (MDR) 和极端耐药 (XDR) 菌株。基于哌嗪的抗结核分子的构效关系 (SAR) 分析为药用化学家提供了见解,以开发更安全、更具选择性和更具成本效益的抗分枝杆菌剂。这突出了哌嗪作为设计抗结核药物的核心结构的关键作用 (Girase 等人,2020 年)。
代谢剂和细胞保护
哌嗪衍生物(如治疗心绞痛的三甲他嗪 (TMZ))展示了代谢细胞保护作用,而对血流动力学或心肌耗氧量没有重大影响。这表明哌嗪化合物在增强心肌能量代谢和降低氧毒性中的作用,表明它们在细胞保护治疗中的潜力 (Cargnoni 等人,1999 年)。
抗抑郁药和中枢神经系统药物
哌嗪亚结构的存在是许多市售抗抑郁药的共同特征,对其有效性起着重要作用。哌嗪在这些药物的结合构象中的特异性表明它对开发新型抗抑郁药有重大影响。这表明探索基于哌嗪的治疗剂对治疗抑郁症和其他中枢神经系统 (CNS) 疾病的潜在益处 (Kumar 等人,2021 年)。
环境应用
最近的进展引入了一类新型纳滤 (NF) 膜,其特征是基于哌嗪 (PIP) 的皱缩聚酰胺层,展示了膜分离性能显着提高的潜力。这些 NF 膜已应用于软化水、净化和废水处理,展示了哌嗪衍生物在环境工程中超越制药的用途 (Shao 等人,2022 年)。
安全和危害
属性
IUPAC Name |
1-(4-chloro-2-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEFOSLEAQWWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207553 | |
| Record name | 1-(4-Chloro-o-tolyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)piperazine | |
CAS RN |
58820-36-3 | |
| Record name | 1-(4-Chloro-2-methylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58820-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-o-tolyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058820363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chloro-o-tolyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chloro-o-tolyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

